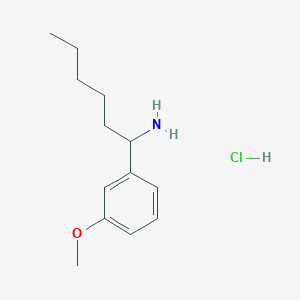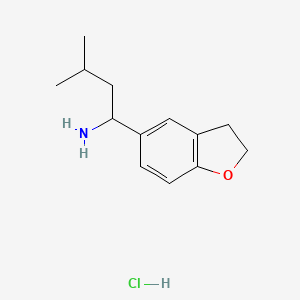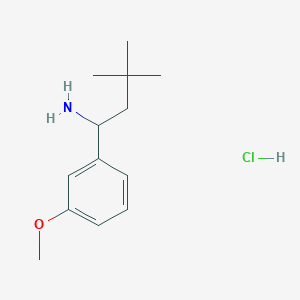![molecular formula C7H13ClN2O B1458132 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride CAS No. 1349875-74-6](/img/structure/B1458132.png)
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride
Overview
Description
“1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride” is a chemical compound with the molecular formula C7H13ClN2O . It is also known as "1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C7H12N2O.ClH/c1-6(10)9-4-7(5-9)2-8-3-7;/h8H,2-5H2,1H3;1H" . This code provides a textual representation of the molecular structure, which can be used to generate a 2D or 3D structure.Physical And Chemical Properties Analysis
The molecular weight of “1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride” is 176.65 . Other physical and chemical properties are not mentioned in the search results.Scientific Research Applications
Overview of Chemical and Pharmacological Research
Chemical Synthesis and Reactivity : Research often focuses on synthesizing and characterizing novel compounds with potential biological or environmental significance. For instance, studies on coumarin derivatives highlight the importance of synthetic organic chemistry in developing new materials for pharmaceutical and agrochemical applications (Jules Yoda, 2020). Similarly, research on diazepines emphasizes synthetic routes, chemical reactions, and the biological significance of these compounds (M. Rashid et al., 2019).
Pharmacological Applications : Many studies aim to uncover the therapeutic potential of novel compounds. For example, the exploration of anxiolytic agents unrelated to benzodiazepines, like buspirone, shows the continuous search for safer, more effective treatments for anxiety (A. S. Eison & D. Temple, 1986). The development and clinical evaluation of drug combinations, such as atovaquone and proguanil for malaria treatment, illustrate the ongoing efforts to address drug-resistant infectious diseases (S. Looareesuwan et al., 1999).
Environmental and Toxicological Research : The impact of chemicals on the environment and human health is a critical area of study. Investigations into the effects of endocrine disruptors, like DDT and its metabolites, on human and wildlife health demonstrate the intersection of chemistry, toxicology, and environmental science (M. Burgos-Aceves et al., 2021).
properties
IUPAC Name |
1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-6(10)9-4-7(5-9)2-8-3-7;/h8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNOYXKVZSMTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


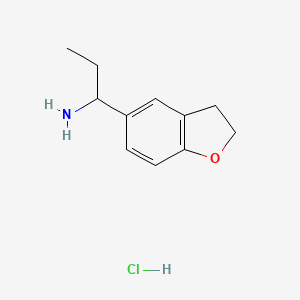
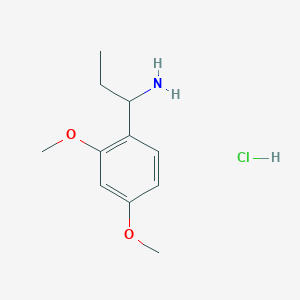
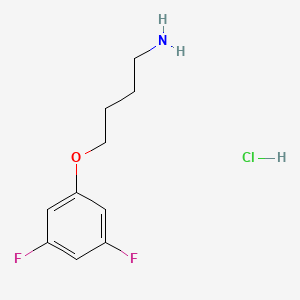
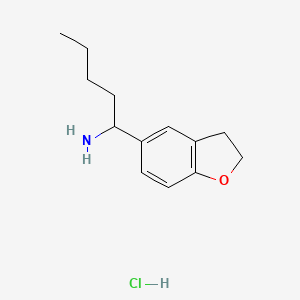
![4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1458056.png)



